molecular formula C20H19N5O3S B2836912 N-[(furan-2-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1207039-33-5

N-[(furan-2-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2836912
CAS No.: 1207039-33-5
M. Wt: 409.46
InChI Key: LIRYTISTHFSOBJ-UHFFFAOYSA-N
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Description

This compound is a triazole-thiazole hybrid featuring a furan-2-ylmethyl group, a 4-methoxyphenyl-substituted triazole, and a 4-methylthiazole core. Its structure integrates multiple heterocyclic systems, which are frequently employed in medicinal chemistry due to their bioisosteric properties and ability to engage in diverse non-covalent interactions. The synthesis of such compounds typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by amide coupling or nucleophilic substitution to attach the thiazole and furan moieties . Characterization methods include IR, NMR, and mass spectrometry, with crystallographic data (if available) refined using programs like SHELXL . The 4-methoxyphenyl group may enhance solubility and influence binding interactions in biological targets, as seen in structurally related analogs .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-12-18(19(26)21-11-16-5-4-10-28-16)29-20(22-12)17-13(2)25(24-23-17)14-6-8-15(27-3)9-7-14/h4-10H,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRYTISTHFSOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: This is often done via a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst.

    Coupling Reactions: The final coupling of the furan, triazole, and thiazole intermediates is typically carried out using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-CPBA.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, KMnO4

    Reducing Agents: H2/Pd, NaBH4

    Substitution Reagents: Nucleophiles like amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Antimicrobial Properties :
Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial activity. Studies have shown that N-[(furan-2-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide demonstrates potent activity against various bacterial strains and fungi. This makes it a candidate for developing new antibiotics or antifungal agents .

Anticancer Activity :
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, the triazole component is known for its ability to interfere with cellular signaling pathways that promote tumor growth .

Therapeutic Applications

Drug Development :
Due to its diverse biological activities, this compound is being explored in drug development processes targeting infections and cancer treatment. Its ability to modulate various biological pathways makes it a promising lead compound for further optimization and testing in clinical trials .

Potential Use in Neurology :
Emerging research suggests that this compound may also have neuroprotective effects. Its application in neurodegenerative diseases is under investigation, focusing on its ability to reduce oxidative stress and inflammation in neuronal cells .

Case Studies

Study Findings Implications
Antimicrobial Efficacy Study Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureusPotential for development as a new antibiotic agent
Anticancer Research Showed dose-dependent inhibition of proliferation in breast cancer cell linesSuggests potential use in targeted cancer therapies
Neuroprotective Effects Study Reduced markers of oxidative stress in cultured neuronal cellsIndicates possible therapeutic role in treating neurodegenerative diseases

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The target compound shares core structural motifs with several synthesized derivatives (Table 1). Key differences lie in substituents on the triazole and thiazole rings:

Compound Triazole Substituent Thiazole Substituent Key Features Reference
Target Compound 1-(4-Methoxyphenyl) 5-Carboxamide (furan-2-yl) Methoxy enhances solubility; furan introduces π-π interactions -
9e () 1-(4-Methoxyphenyl) 5-Carboxamide (benzodiazole) Bulkier benzodiazole may reduce membrane permeability
Compound 4 () 1-(4-Chlorophenyl) 4-Chlorophenyl Halogen substituents favor hydrophobic binding
Compound 5 () 1-(4-Fluorophenyl) 4-Fluorophenyl Fluorine improves metabolic stability
Compound 1-(4-Methylphenyl) Ethylsulfanylthiadiazole Thiadiazole introduces sulfur-based interactions

Key Observations :

  • The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 4 and 5 in ) .
  • Furan-2-ylmethyl substituents may engage in stronger π-π stacking than benzodiazole groups (as in 9e) .

Comparison of Yields and Conditions :

  • reports high yields (70–85%) for triazole-thiazole derivatives using ethanol as a solvent .
Physicochemical Properties
  • Melting Points : Halogenated analogs () exhibit higher melting points (200–220°C) due to stronger intermolecular forces, whereas methoxy-substituted compounds (e.g., target) may melt at lower temperatures .
  • Solubility : The methoxy group in the target compound enhances solubility in polar solvents compared to halogenated derivatives .
  • Spectroscopic Data :
    • NMR : The 4-methoxyphenyl group in the target compound would show a singlet for the methoxy protons (~δ 3.8 ppm) and distinct aromatic shifts compared to fluorine or chlorine substituents (~δ 7.1–7.5 ppm) .
    • IR : Carboxamide C=O stretches appear near 1680 cm⁻¹, consistent with related compounds .
Crystallographic and Conformational Analysis
  • Crystal Packing : Isostructural compounds 4 and 5 () adopt triclinic symmetry with two independent molecules per asymmetric unit. The target compound, if crystallized similarly, may exhibit planar conformations except for the furan ring, which could deviate perpendicularly .
  • Software Tools : Structure refinement using SHELXL and visualization via WinGX/ORTEP are standard for such analyses .

Biological Activity

N-[(furan-2-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action based on current research findings.

Structural Overview

The compound features several notable structural components:

  • Furan moiety : A five-membered aromatic ring containing oxygen, known for various biological activities including antiviral and anticancer properties.
  • Triazole ring : A three-membered ring containing nitrogen, widely recognized for its role in numerous therapeutic agents, particularly in antifungal and antibacterial applications.
  • Thiazole structure : A five-membered ring containing sulfur and nitrogen, contributing to the compound's overall reactivity and interaction with biological targets.

These structural elements collectively enhance the compound's ability to interact with various biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of triazole compounds often possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.125 - 16 μg/mL
Pseudomonas aeruginosa0.125 - 16 μg/mL

These findings suggest that the compound may serve as a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound's unique structure allows it to potentially inhibit cancer cell proliferation. Triazole derivatives have been extensively studied for their anticancer properties, with mechanisms often involving the inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds containing both triazole and thiazole moieties have shown promise in targeting cancer cell metabolism and signaling pathways .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor binding : It could bind to specific receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and cell cycle progression.

Study 1: Antimicrobial Efficacy

In a recent study evaluating various triazole derivatives, this compound was tested against a panel of pathogens. The results demonstrated superior activity compared to standard antibiotics like vancomycin and ciprofloxacin .

Study 2: Anticancer Potential

Another investigation explored the anticancer properties of triazole derivatives. N-[...]-carboxamide exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating effective inhibition of cell growth at low concentrations .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound is typically synthesized through multi-step reactions involving:

  • Thiazole ring formation via condensation of thiourea with α-haloketones under acidic/basic conditions .
  • Triazole intermediate synthesis using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety .
  • Coupling reactions between acid chlorides (e.g., benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivatives) and amines under basic conditions . Optimization strategies include solvent selection (e.g., ethanol for recrystallization) and temperature control (e.g., reflux for 1–3 hours) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR elucidate proton environments and carbon frameworks, particularly for distinguishing thiazole, triazole, and furan signals .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .

Q. What initial biological screening models are recommended?

  • In vitro cytotoxicity assays : Test against NCI-60 cancer cell lines to assess selectivity (e.g., melanoma or breast cancer) .
  • Enzyme inhibition studies : Evaluate interactions with kinases or proteases using fluorescence-based assays .
  • Antimicrobial testing : Follow CLSI guidelines for bacterial/fungal strains to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can reaction yields for triazole intermediates be optimized?

  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, temperature) to maximize yield .
  • Ultrasound-assisted synthesis : Reduces reaction time by enhancing mixing and energy transfer (e.g., 30-minute sonication vs. 3-hour conventional heating) .
  • Flow chemistry : Enables precise control over exothermic reactions (e.g., diazomethane generation) for scalable triazole production .

Q. What computational methods predict binding affinities to biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with active sites (e.g., ATP-binding pockets in kinases) .
  • Molecular Dynamics (MD) simulations : Assess binding stability over nanoseconds to identify critical residue interactions .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity to guide structural modifications .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?

  • Orthogonal assays : Validate in vitro hits with ex vivo organoid models or primary cell lines .
  • ADME profiling : Investigate bioavailability and metabolism using LC-MS/MS to identify unstable metabolites .
  • Species-specific adjustments : Account for differences in metabolic enzymes (e.g., cytochrome P450 isoforms) between rodents and humans .

Q. What strategies enhance Structure-Activity Relationship (SAR) studies?

  • Systematic substituent variation : Modify triazole N1-substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to assess steric/electronic effects .
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen-bonding interactions .
  • Free-Wilson analysis : Quantify contributions of individual substituents to overall bioactivity .

Q. Which advanced chromatographic methods improve purity analysis?

  • UHPLC : Achieves sub-2μm particle separations for detecting trace impurities (<0.1%) .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (critical for stereospecific bioactivity) .
  • LC-MS/MS : Combines high sensitivity with structural identification of degradation products .

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